molecular formula C17H20Br2Cl2N4O2 B564724 Dibromopropamidine dihydrochloride CAS No. 50357-61-4

Dibromopropamidine dihydrochloride

Cat. No.: B564724
CAS No.: 50357-61-4
M. Wt: 543.081
InChI Key: ULUQHVAAGGTBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of dibromopropamidine dihydrochloride involves the reaction of 4,4’-[propane-1,3-diylbis(oxy)]bis(3-bromobenzene-1-carboximidamide) with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Chemical Reactions Analysis

Dibromopropamidine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Dibromopropamidine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Dibromopropamidine dihydrochloride belongs to the class of organic compounds known as phenol ethers. Similar compounds include:

Biological Activity

Dibromopropamidine dihydrochloride (DBP) is a synthetic diamidine compound known for its broad-spectrum antimicrobial properties. It has been primarily utilized in ophthalmic preparations to treat infections, particularly those caused by Acanthamoeba and other pathogens. This article discusses the biological activity of DBP, including its mechanisms of action, applications in clinical settings, and relevant research findings.

This compound is characterized by its two bromine atoms and amidine functional groups, which contribute to its biological activity. The compound acts primarily by disrupting bacterial cell membranes, leading to cell lysis. Its mechanism involves:

  • Membrane Disruption : DBP interacts with membrane proteins and lipids, compromising the integrity of microbial cell membranes.
  • Inhibition of Cellular Processes : By disrupting membrane integrity, DBP inhibits essential cellular functions, contributing to its bactericidal effects .

Antimicrobial Efficacy

DBP exhibits potent antimicrobial activity against a variety of pathogens, including:

  • Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and certain strains of Pseudomonas aeruginosa.
  • Fungi : Active against Aspergillus niger and Candida albicans .
  • Protozoa : Notably effective in treating Acanthamoeba keratitis, a severe eye infection .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/ml
Escherichia coli1 µg/ml
Pseudomonas aeruginosa100 µg/ml
Aspergillus niger5 µg/ml
Candida albicans2 µg/ml

Clinical Applications

DBP has been employed in various clinical scenarios:

  • Ophthalmology : Used in over-the-counter ophthalmic preparations for treating bacterial conjunctivitis and other eye infections. Its effectiveness is noted in both adult and pediatric populations .
  • Research Applications : Investigated for its potential in cancer treatment due to its anti-bladder cancer effects observed in vitro and in vivo studies .

Case Studies

Several case studies highlight the clinical efficacy of DBP:

  • Acanthamoeba Keratitis : A study involving patients with Acanthamoeba keratitis showed significant improvement when treated with DBP-containing formulations. Patients exhibited reduced symptoms and improved corneal clarity after treatment .
  • Bacterial Conjunctivitis : In a randomized trial involving children with bacterial conjunctivitis, DBP was shown to be more effective than placebo in alleviating symptoms and eradicating pathogens from ocular surfaces .

Research Findings

Recent studies have expanded the understanding of DBP's biological activity:

  • Cancer Research : DBP has demonstrated anti-cancer properties, particularly against bladder cancer cells. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Protein Expression Modulation : Treatment with DBP has been associated with decreased expression levels of proteins involved in critical signaling pathways such as EGFR (epidermal growth factor receptor) signaling, suggesting a potential role in modulating cellular responses during infections or malignancies .

Properties

IUPAC Name

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Br2N4O2.2ClH/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;;/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUQHVAAGGTBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Br2Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049054
Record name Dibromopropamidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50357-61-4
Record name Dibromopropamidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does Dibromopropamidine dihydrochloride exert its anticancer effects, particularly in the context of bladder cancer?

A1: The research paper [] demonstrates that this compound acts as an Epidermal Growth Factor Receptor (EGFR) inhibitor. [] While its mechanism of action requires further investigation, EGFR inhibitors are known to block signals crucial for cancer cell growth and proliferation. By inhibiting EGFR, this compound may hinder the development and progression of bladder cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.